![molecular formula C12H13BrFN3O2 B3303125 Tert-butyl 3-(bromomethyl)-6-fluoropyrazolo[3,4-b]pyridine-1-carboxylate CAS No. 920036-30-2](/img/structure/B3303125.png)
Tert-butyl 3-(bromomethyl)-6-fluoropyrazolo[3,4-b]pyridine-1-carboxylate
Overview
Description
Tert-butyl 3-(bromomethyl)-6-fluoropyrazolo[3,4-b]pyridine-1-carboxylate, also known as BFP, is a chemical compound used in scientific research. It is a pyrazolo[3,4-b]pyridine derivative that has been found to have potential therapeutic applications in the treatment of cancer and other diseases.
Mechanism of Action
The mechanism of action of Tert-butyl 3-(bromomethyl)-6-fluoropyrazolo[3,4-b]pyridine-1-carboxylate is not fully understood. However, it has been proposed that Tert-butyl 3-(bromomethyl)-6-fluoropyrazolo[3,4-b]pyridine-1-carboxylate inhibits the activity of the enzyme, dihydrofolate reductase (DHFR), which is involved in the synthesis of DNA. This leads to a decrease in the production of DNA, which ultimately results in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
Tert-butyl 3-(bromomethyl)-6-fluoropyrazolo[3,4-b]pyridine-1-carboxylate has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Tert-butyl 3-(bromomethyl)-6-fluoropyrazolo[3,4-b]pyridine-1-carboxylate has also been found to inhibit the migration and invasion of cancer cells. In addition, Tert-butyl 3-(bromomethyl)-6-fluoropyrazolo[3,4-b]pyridine-1-carboxylate has been found to reduce the levels of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell damage.
Advantages and Limitations for Lab Experiments
One advantage of using Tert-butyl 3-(bromomethyl)-6-fluoropyrazolo[3,4-b]pyridine-1-carboxylate in lab experiments is its potential therapeutic applications. Tert-butyl 3-(bromomethyl)-6-fluoropyrazolo[3,4-b]pyridine-1-carboxylate has been found to have anti-cancer properties, which makes it a promising candidate for the development of new cancer therapies. However, one limitation of using Tert-butyl 3-(bromomethyl)-6-fluoropyrazolo[3,4-b]pyridine-1-carboxylate in lab experiments is its low solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for the study of Tert-butyl 3-(bromomethyl)-6-fluoropyrazolo[3,4-b]pyridine-1-carboxylate. One direction is to further investigate its mechanism of action and how it interacts with DHFR. Another direction is to explore its potential therapeutic applications in other diseases, such as autoimmune disorders. Additionally, future research could focus on developing more effective methods for synthesizing Tert-butyl 3-(bromomethyl)-6-fluoropyrazolo[3,4-b]pyridine-1-carboxylate and improving its solubility in water.
Conclusion
In conclusion, Tert-butyl 3-(bromomethyl)-6-fluoropyrazolo[3,4-b]pyridine-1-carboxylate is a pyrazolo[3,4-b]pyridine derivative that has potential therapeutic applications in the treatment of cancer and other diseases. Its synthesis method involves the reaction of tert-butyl 3-(hydroxymethyl)-6-fluoropyrazolo[3,4-b]pyridine-1-carboxylate with bromomethyl chloride in the presence of a base. Tert-butyl 3-(bromomethyl)-6-fluoropyrazolo[3,4-b]pyridine-1-carboxylate has been extensively studied for its anti-proliferative effects on cancer cells, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of Tert-butyl 3-(bromomethyl)-6-fluoropyrazolo[3,4-b]pyridine-1-carboxylate as a therapeutic agent.
Scientific Research Applications
Tert-butyl 3-(bromomethyl)-6-fluoropyrazolo[3,4-b]pyridine-1-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to have anti-proliferative effects on cancer cells, specifically breast cancer, lung cancer, and leukemia cells. Tert-butyl 3-(bromomethyl)-6-fluoropyrazolo[3,4-b]pyridine-1-carboxylate has also been shown to inhibit the growth of tumors in animal models. In addition, Tert-butyl 3-(bromomethyl)-6-fluoropyrazolo[3,4-b]pyridine-1-carboxylate has been found to have anti-inflammatory and anti-oxidant properties.
properties
IUPAC Name |
tert-butyl 3-(bromomethyl)-6-fluoropyrazolo[3,4-b]pyridine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrFN3O2/c1-12(2,3)19-11(18)17-10-7(8(6-13)16-17)4-5-9(14)15-10/h4-5H,6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGFMHKJAGYPEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC(=N2)F)C(=N1)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrFN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(bromomethyl)-6-fluoropyrazolo[3,4-b]pyridine-1-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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